Bisphenol A-d8

Descripción general

Descripción

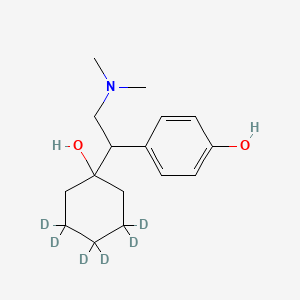

Bisphenol A-d8 is an organic synthetic compound that is a deuterium-labeled version of Bisphenol A . It is used in the production of polycarbonate plastics and epoxy resins . The molecular formula of Bisphenol A-d8 is C15H16O2 .

Molecular Structure Analysis

Bisphenol A-d8 has a molecular weight of 236.33 g/mol . Its IUPAC name is 2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

Bisphenol A-d8 has a molecular weight of 236.33 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 236.165243716 g/mol . The topological polar surface area is 40.5 Ų .Aplicaciones Científicas De Investigación

Epoxy Resin Manufacturing

Bisphenol A-d8 is commonly used in the production of epoxy resins . These resins are widely used for coatings, adhesives, composites, electrical components, LEDs, paintbrush manufacturing, fiber-reinforced plastic materials, and consumer product manufacturing (such as cases, kits, and snowboards) . Bisphenol A-d8 epoxy resin is excellent for high-temperature applications, the adhesion of a variety of substrates, compression, bends, electrical insulation, mortar, grouts, adhesion, and high-tensile-strength applications .

Industrial Chemical Production

Bisphenol A-d8 is used as an industrial chemical in the production of plastics and epoxy resins . It is also used in the production of food containers, plastic water bottles, additives for thermos paper, adhesives, baby pacifiers, and dental fillers .

Environmental Research

Bisphenol A-d8 is used in environmental research, particularly in studies focusing on its degradation . Researchers are interested in understanding the degradation pathways and mechanisms of Bisphenol A-d8, given its extensive applications in industrial processes and daily life .

Health Research

Bisphenol A-d8 is used in health research due to its potential adverse effects on endocrine disruption, developmental and reproductive effects, health concerns, and environmental impact . There has been a global consensus to prohibit the use of Bisphenol A-d8, and countries such as the United States and Canada have enacted legislation to ban the sale of baby bottles containing Bisphenol A-d8 to prevent infants from being affected by Bisphenol A-d8 leakage .

Carcinogenic Research

Bisphenol A-d8 is used in carcinogenic research. Studies have shown that Bisphenol A-d8 can induce proliferation, growth, migration, and invasion in various cell types such as cervical, breast, prostate, human trophoblasts, mesenchymal stem cells, ovarian, lung, and colorectal via activation of signaling pathways .

Degradation Research

Bisphenol A-d8 is used in degradation research. It is known that Bisphenol A-d8 can degrade over time, especially when exposed to heat, UV light, or certain chemicals . Understanding the degradation of Bisphenol A-d8 is important for environmental protection and human health .

Mecanismo De Acción

Target of Action

Bisphenol A-d8, a derivative of Bisphenol A (BPA), is an endocrine-disrupting chemical (EDC) that primarily targets estrogen receptors . These receptors play a crucial role in various biological processes, including reproductive development, cardiovascular function, and immune response .

Mode of Action

Bisphenol A-d8 interacts with its targets, mainly estrogen receptors, by mimicking the action of natural hormones . This interaction can interfere with the normal functioning of the endocrine system, leading to various changes in cellular and molecular processes . It has also been suggested that Bisphenol A-d8 may interact with other receptors such as GPER-1 .

Biochemical Pathways

Bisphenol A-d8 affects several biochemical pathways. It has been associated with the disruption of normal endocrine function, leading to alterations in hormone synthesis and metabolism . Additionally, it has been linked to changes in gene expression, oxidative stress, and inflammatory responses . These disruptions can have downstream effects on various physiological processes, including reproductive development, metabolic function, and immune response .

Pharmacokinetics

Studies on bisphenol a suggest that it is readily absorbed and distributed throughout the body . It is metabolized primarily in the liver and excreted in urine . These properties likely influence the bioavailability of Bisphenol A-d8, although specific details are currently lacking.

Result of Action

The molecular and cellular effects of Bisphenol A-d8 are diverse and depend on the specific biological context. It has been associated with various health effects, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders . At the cellular level, Bisphenol A-d8 can cause changes in gene expression, induce oxidative stress, disrupt normal cell signaling, and potentially lead to cell damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bisphenol A-d8. For instance, the presence of other pollutants, pH levels, temperature, and other physicochemical properties of the environment can affect the degradation and bioavailability of Bisphenol A-d8 . Furthermore, these factors can also influence the compound’s interaction with its targets and its overall toxicological effects .

Safety and Hazards

While specific safety and hazard information for Bisphenol A-d8 is not provided in the search results, it is known that Bisphenol A, the parent compound, is a reproductive, developmental, and systemic toxicant . It is often classified as an endocrine-disrupting compound . Safety data sheets for Bisphenol A suggest avoiding contact with skin and eyes, and not breathing dust .

Direcciones Futuras

Bisphenol A, the parent compound of Bisphenol A-d8, has been associated with various health risks, leading to calls for its replacement in various applications . Future research will likely focus on understanding the health effects of Bisphenol A and its derivatives, including Bisphenol A-d8, and finding safer alternatives .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662328 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92739-58-7 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92739-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)

![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)